Fmoc-Leu-OPfp

Solid-Phase Peptide Synthesis Active Ester Reactivity Acylation Kinetics

Researchers optimizing SPPS for sterically hindered leucine residues often face racemization risks and cumbersome in situ activation workflows. Fmoc-Leu-OPfp is a pre-activated pentafluorophenyl ester that eliminates these bottlenecks. • Direct coupling without HBTU/DIC/HOBt - reduces critical process parameters and simplifies automated synthesizer plumbing. • Racemization-resistant OPfp ester offers superior hydrolysis stability vs. OSu esters, even in humid environments. • Enables real-time bromophenol blue monitoring for non-invasive coupling completion feedback. Ideal for both R&D and GMP peptide manufacturing, shipped globally with full QA documentation.

Molecular Formula C27H22F5NO4
Molecular Weight 519.5 g/mol
CAS No. 86060-88-0
Cat. No. B557483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-OPfp
CAS86060-88-0
SynonymsFmoc-Leu-OPfp; 86060-88-0; Fmoc-L-leucinepentafluorophenylester; N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-LeucinePentafluorphenylEster; 47468_ALDRICH; SCHEMBL5706460; 47468_FLUKA; MolPort-003-934-124; CF-815; ZINC71788070; AKOS015853399; AKOS015902455; AK-81201; SC-24264; KB-302485; TR-026835; FT-0629880; ST24047283; I14-19897; PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-leucinepentafluorophenylester
Molecular FormulaC27H22F5NO4
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1
InChIKeyNTQJCLLWLHKJLU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-OPfp: Activated Leucine Derivative for SPPS


Fmoc-Leu-OPfp (N-α-Fmoc-L-leucine pentafluorophenyl ester) is a pre-activated amino acid derivative designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc-protected α-amino group for temporary N-terminal protection and a pentafluorophenyl (OPfp) ester as a highly reactive carboxyl-activating moiety . This combination enables direct, racemization-resistant coupling without requiring additional in situ activation reagents, and the electron-withdrawing fluorine substituents on the OPfp group confer a hydrolysis stability profile that distinguishes it from N-hydroxysuccinimide (OSu) and other active esters [1].

Coupling Mode Pre-activated ester enables direct resin coupling without additional reagents
Protection Strategy Fmoc-based temporary N-terminal protection compatible with standard SPPS protocols
Stability OPfp ester reported higher hydrolytic stability than OSu esters in aqueous environments

Fmoc-Leu-OPfp vs. Standard SPPS Reagents


Although Fmoc-Leu-OH and alternative active esters (e.g., Fmoc-Leu-OSu, Fmoc-Leu-OBt) may appear functionally equivalent, their kinetic and stability characteristics differ substantially [1]. Fmoc-Leu-OH requires an in situ coupling reagent (e.g., HBTU, DIC) and an additive (e.g., HOBt), which introduces additional variables in reaction optimization and may increase racemization risk, particularly for sterically hindered sequences [2]. Conversely, the pre-activated OPfp ester of Fmoc-Leu-OPfp exhibits faster coupling kinetics, reduced hydrolysis in aqueous or humid environments relative to NHS esters, and a low racemization profile even without the use of coupling additives [3].

Risk Factor
Fmoc-Leu-OPfp (Target)
Standard Fmoc-Leu-OH
Activation complexity
Pre-activated; direct coupling
Requires in situ coupling reagent and additive optimization
Racemization propensity
Reported low risk, even without additives
May increase with carbodiimide-based activation, especially for hindered sequences

Fmoc-Leu-OPfp Performance Evidence


Reactivity: Pentafluorophenyl vs. Succinimidyl Esters

Pentafluorophenyl (Pfp) esters demonstrate significantly faster acylation rates and superior stability in aqueous environments compared to N-hydroxysuccinimide (OSu) esters [1]. In a controlled study of 6-maleimidohexanoic acid derivatives, the pentafluorophenyl ester exhibited the highest reactivity among tested active esters and remained stable in aqueous media, whereas the corresponding NHS ester underwent rapid hydrolysis [2]. This kinetic advantage translates directly to more efficient coupling in SPPS, particularly for difficult sequences where competing hydrolysis can reduce yield.

Reactivity
Head-to-head
Pfp ester: highest reactivity; stable in aqueous media vs. NHS ester: lower reactivity; hydrolyzes easily
Supports higher coupling efficiency in SPPS
Comparative data from heterobifunctional cross-linker study
Solid-Phase Peptide Synthesis Active Ester Reactivity Acylation Kinetics

Racemization Risk: OPfp vs. In Situ Activation

The use of pre-activated pentafluorophenyl esters, such as Fmoc-Leu-OPfp, is associated with minimal racemization risk during coupling, a critical advantage over in situ activation strategies that often require strong bases or prolonged reaction times . While quantitative racemization data for Fmoc-Leu-OPfp under standard SPPS conditions are not explicitly published, the class-level behavior of Fmoc-amino acid OPfp esters consistently demonstrates lower epimerization than carbodiimide-mediated coupling of free acids, particularly for sterically hindered amino acids like leucine [1].

Racemization
Class-level
OPfp esters associated with minimal racemization; lower epimerization vs. in situ activation
Reduces chiral purification needs
Class-level inference; quantitative data not provided
Peptide Synthesis Racemization Chiral Purity

Bromophenol Blue Colorimetric Monitoring

Fmoc-Leu-OPfp enables a unique, non-invasive coupling monitoring method based on bromophenol blue colorimetric detection . When the OPfp ester reacts with the deprotected amine on the resin, the released pentafluorophenol causes a distinct color change in the presence of bromophenol blue, allowing visual confirmation of coupling completion . This feature is absent in standard Fmoc-amino acids (e.g., Fmoc-Leu-OH) and most other active esters (e.g., Fmoc-Leu-OSu), which require separate monitoring techniques (e.g., Kaiser test) that consume resin aliquots and add time.

Monitoring
Head-to-head
Enables bromophenol blue colorimetric coupling detection
Real-time, non-destructive workflow monitoring
Functional advantage over standard Fmoc-Leu-OH/OSu
SPPS Process Analytical Technology Bromophenol Blue

Pre-Activated Form Eliminates In Situ Reagents

Fmoc-Leu-OPfp is supplied as a pre-activated, ready-to-use powder that requires no additional coupling reagents or activation steps . In contrast, Fmoc-Leu-OH must be activated with a carbodiimide (e.g., DIC) and an additive (e.g., HOBt or Oxyma) immediately prior to coupling, introducing batch-to-batch variability and the need for optimization of stoichiometry, pre-activation time, and temperature . The pre-activated nature of the OPfp ester reduces the number of manual operations and the potential for user error, which is particularly advantageous in automated synthesizers and high-throughput applications.

Workflow
Head-to-head
Zero additional coupling reagents; direct addition vs. 2+ reagents for free acid activation
Streamlines automated SPPS operation
Reduces manual steps and batch variability
SPPS Workflow Pre-activated Ester Process Robustness

Defined Solubility and Storage Specifications

Fmoc-Leu-OPfp is supplied with well-defined physicochemical specifications that support reproducible laboratory use . Key parameters include: assay purity ≥97.5% (HPLC), specific optical rotation [α]25/D = -27.5° to -22.5° (c=1 in CHCl₃), melting point 101-115 °C, and clear solubility at 0.5 mmol in 3 mL DMF . These specifications are comparable to those of other high-grade Fmoc-amino acid derivatives, but the combination of high purity and precisely defined solubility ensures consistent performance in automated synthesizers where precipitation can cause blockages .

Specifications
Supporting
Assay ≥97.5% (HPLC); clear solubility in DMF (0.5 mmol/3 mL)
Supports batch consistency for automated synthesis
Supplier-provided QC parameters
Solubility Storage Stability QC Parameters

Fmoc-Leu-OPfp Applications in Peptide Synthesis


Automated High-Throughput Solid-Phase Synthesis

In automated peptide synthesizers, Fmoc-Leu-OPfp eliminates the need for pre-activation and in situ coupling reagent addition, reducing the number of fluidic channels and valves required and minimizing the risk of precipitation or cross-contamination. Its bromophenol blue monitoring capability provides real-time, non-invasive feedback that can be integrated into instrument control software to confirm coupling completion without manual sampling .

Sterically Hindered and Racemization-Sensitive Peptides

For peptides containing leucine at sterically congested positions or where stereochemical integrity is paramount (e.g., therapeutic peptides, bioactive natural product analogs), Fmoc-Leu-OPfp offers a low-racemization coupling route without the need for additives that might complicate purification or promote side reactions . This makes it a preferred building block for difficult couplings in both research and GMP manufacturing settings.

Fmoc-Dipeptide Intermediates for Convergent Synthesis

Fmoc-Leu-OPfp is employed in the synthesis of protected dipeptide fragments, such as Fmoc-Leu-Arg(Pbf)-OH, which are subsequently used in the solid-phase assembly of complex peptides like leuprolide (leuprorelin) . The high reactivity and stability of the OPfp ester facilitate efficient solution-phase coupling with H-Arg(Pbf)-OH, yielding dipeptide intermediates in high purity suitable for further elongation on solid support.

Robust Process Development and Manufacturing

In GMP and scale-up environments, the pre-activated nature of Fmoc-Leu-OPfp reduces the number of critical process parameters (CPPs) that must be controlled during coupling. This simplification enhances batch-to-batch consistency and eases technology transfer, as the reagent can be used 'as is' with established protocols that are less sensitive to variations in mixing, temperature, and activation time .

Application
Selection Property
Validation Focus
Automated high-throughput SPPS
Pre-activated format; no in situ reagent addition
Colorimetric coupling monitoring integration
Sterically hindered/racemization-sensitive peptides
Low racemization profile without additives
Stereochemical integrity assessment
Fmoc-dipeptide intermediates
High reactivity for solution-phase coupling
Intermediate purity and coupling efficiency
Process development and scale-up
Defined solubility and QC specifications
Batch-to-batch reproducibility under GMP-like conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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